molecular formula C5H7N3O2 B1300222 Methyl 4-amino-1H-pyrazole-3-carboxylate CAS No. 360056-45-7

Methyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B1300222
CAS No.: 360056-45-7
M. Wt: 141.13 g/mol
InChI Key: UYWFTIKDUFKYJS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 4-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Mechanism of Action

Target of Action

This compound belongs to the pyrazole class of compounds, which are known to interact with a variety of biological targets

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . The specific interactions of Methyl 4-amino-1H-pyrazole-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The specific pathways affected by this compound and their downstream effects require further investigation.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-1H-pyrazole-3-carboxylate can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable when stored in a dark, dry place at temperatures between 2-8°C . Prolonged exposure to light and moisture can lead to degradation, resulting in reduced activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur. For example, studies have reported that this compound is well-tolerated by mice at doses of 100 mg/kg and 300 mg/kg when administered orally or parenterally . Exceeding these doses can lead to toxicity, highlighting the importance of dose optimization in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For instance, the reaction of methyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
  • 3-amino-1H-pyrazole-4-carboxylate
  • 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 4-amino-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its combination of an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 4-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFTIKDUFKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360056-45-7
Record name Methyl 4-amino-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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